Kaliumsulfoglucosamin

Übersicht

Beschreibung

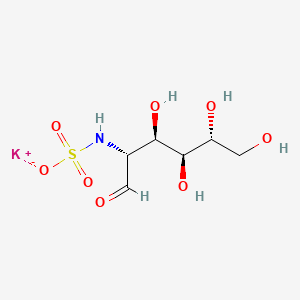

Potassium N-sulfoglucosamine (KNSG) is an important compound for scientific research. It is a sulfated disaccharide and is formed from the condensation of N-acetylglucosamine and sulfoquinovose. KNSG is a key molecule in the synthesis of other important compounds, such as heparin and heparan sulfate. It is also a crucial intermediate in the biosynthesis of other complex molecules. KNSG has various applications in scientific research, and is used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Medizinische Behandlung von Osteoarthrose

Kaliumsulfoglucosamin hat sich als wirksame Behandlung für Osteoarthrose erwiesen. Es hilft, Schmerzen zu lindern und die Gelenkfunktion zu verbessern, was es zu einer wertvollen Verbindung bei der Behandlung dieser degenerativen Gelenkerkrankung macht .

Regulierung der Enzymaktivität

Die Verbindung spielt eine Rolle bei der Regulierung der Enzymaktivität. Es ist an biochemischen Stoffwechselwegen als Kofaktor oder strukturelle Komponente beteiligt, die die Funktion von Enzymen beeinflusst .

Landwirtschaftliche Nanotechnologie

Im Bereich der Landwirtschaft kann die Kombination von Nanotechnologie und kaliumbasierten Verbindungen wie this compound die Produktivität und Qualität der Pflanzen verbessern. Dazu gehört die Erhöhung der Kaliumverfügbarkeit oder -effizienz in Pflanzen, was für das Wachstum und die Ertragsentwicklung entscheidend ist .

Biochemische Forschung

This compound wird in der biochemischen Forschung verwendet, um den Kohlenhydratstoffwechsel und die Proteinsynthese zu untersuchen. Seine Rolle in verschiedenen biochemischen Prozessen im Zusammenhang mit der Enzymaktivierung ist für Genetiker und Biochemiker von besonderem Interesse .

Wasseraufbereitung

Die Verbindung wird als Wasserbehandlungsmittel zur Wasseraufbereitung und Abwasserbehandlung eingesetzt. Seine Eigenschaften machen es für die Verwendung als Konservierungsmittel, Desinfektionsmittel, Deodorant und Entgiftungsmittel in der medizinischen Industrie geeignet .

Nanomaterialsynthese

This compound ist an der Synthese von Nanomaterialien beteiligt. Diese Materialien werden zunehmend Teil des Berufslebens und finden Anwendungen in verschiedenen Industrien, einschließlich der Landwirtschaft, um die Umweltverschmutzung zu reduzieren und die Erträge zu steigern .

Wirkmechanismus

Target of Action

Potassium N-sulfoglucosamine, also known as Potassium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate, primarily targets the enzyme N-sulfoglucosamine sulfohydrolase . This enzyme is responsible for catalyzing the chemical reaction involving N-sulfo-D-glucosamine .

Mode of Action

The interaction of Potassium N-sulfoglucosamine with its target enzyme, N-sulfoglucosamine sulfohydrolase, involves the cleavage of the substrate nitrogen-sulfur bond . This process transfers the sulfate group from the substrate to the enzyme, freeing the enzyme from its bond to the transferred sulfate group .

Biochemical Pathways

Potassium N-sulfoglucosamine plays a significant role in the degradation of glycosaminoglycans, specifically heparan sulfate . This biochemical pathway is crucial for maintaining cellular function, as all cells possess a Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane .

Pharmacokinetics

It’s important to note that the molecular weight of potassium n-sulfoglucosamine is 297325 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Potassium N-sulfoglucosamine’s action involve the reduction of heparan sulfate within lysosomes . This reduction is achieved through the action of N-sulfoglucosamine sulfohydrolase, which removes the sulfate from N-sulfo-glucosamine residues on the nonreducing end of heparan sulfate within lysosomes .

Eigenschaften

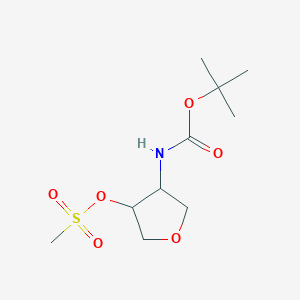

IUPAC Name |

potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZKIDFMGPIEM-BTVCFUMJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12KNO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185203 | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31284-96-5, 38899-05-7 | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031284965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium N-sulfoglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, 2-deoxy-2-(sulfoamino)-, monopotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 2-deoxy-2-(sulfoamino)-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM N-SULFOGLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD7N48R1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)

![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)

![6,6-Dioxo-5,6-Dihydro-4H-6L6-Thia-2,5,10B-Triaza-Benzo[E]Azulene-3-Carboxylic Acid](/img/structure/B1443620.png)

![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)

![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)

![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)